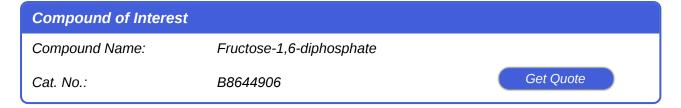


An In-depth Technical Guide on the Allosteric Regulation of Phosphofructokinase-1

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide delineates the intricate allosteric regulation of Phosphofructokinase-1 (PFK-1), a pivotal enzyme in glycolysis. Contrary to the implication of the topic, Fructose-1,6-bisphosphate (F1,6BP), the product of the PFK-1 catalyzed reaction, is not a primary regulator of the enzyme. Instead, this document will elaborate on the canonical allosteric effectors—ATP, AMP, and Fructose-2,6-bisphosphate (F2,6BP)—and clarify the role of F1,6BP in feed-forward activation of a downstream glycolytic enzyme, pyruvate kinase.

Introduction to Phosphofructokinase-1 (PFK-1)

Phosphofructokinase-1 is a key regulatory enzyme in the glycolytic pathway, catalyzing the irreversible phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP).[1][2][3] This step commits glucose to glycolysis. PFK-1 is a tetrameric enzyme subject to complex allosteric regulation, allowing the rate of glycolysis to be exquisitely sensitive to the cell's energetic state.[1][3]

Primary Allosteric Regulation of PFK-1

The activity of PFK-1 is primarily controlled by the cellular energy charge, reflected in the concentrations of adenine nucleotides, and by the signaling molecule fructose-2,6-bisphosphate.



High concentrations of ATP, a signal of high cellular energy, allosterically inhibit PFK-1.[4] ATP binds to an allosteric site distinct from the catalytic site, decreasing the enzyme's affinity for its substrate, F6P.[4] This inhibition is a critical feedback mechanism that slows glycolysis when energy is abundant.[4]

Conversely, AMP and ADP, indicators of a low energy state, are allosteric activators of PFK-1. [4] They bind to the same allosteric site as inhibitory ATP, but they promote the active conformation of the enzyme, thereby relieving the inhibition by ATP and increasing the affinity for F6P.[4]

Fructose-2,6-bisphosphate is the most potent allosteric activator of PFK-1.[1][2] It significantly increases the affinity of PFK-1 for F6P and diminishes the inhibitory effect of ATP.[1][2] F2,6BP is synthesized and degraded by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), whose activity is under hormonal control. This links hormonal signaling to the regulation of glycolysis.

The Role of Fructose-1,6-bisphosphate (F1,6BP)

While not a primary regulator of PFK-1, the product of its reaction, fructose-1,6-bisphosphate, plays a crucial role in the overall regulation of glycolysis through a mechanism known as feed-forward activation. F1,6BP is an allosteric activator of pyruvate kinase, the enzyme that catalyzes the final committed step of glycolysis.[5][6][7] This ensures that the lower part of the glycolytic pathway is prepared to process the intermediates produced from the initial committed steps.

Quantitative Data on PFK-1 Regulation

The following table summarizes key kinetic parameters for the allosteric regulation of PFK-1. Values can vary depending on the isoform of PFK-1 and experimental conditions.

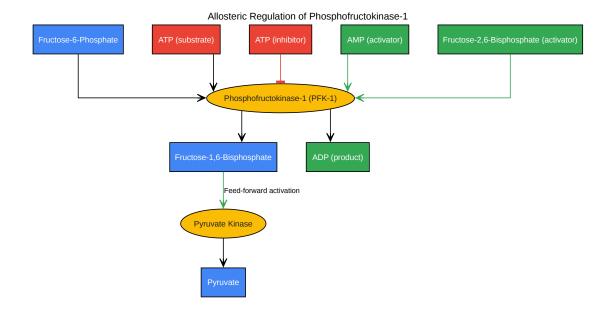


Effector	PFK-1 Isoform	Effect	Km for F6P (μM)	Ki for ATP (mM)	Ka for Activator (µM)
ATP	Rabbit Muscle	Inhibition	Increases	~0.5	-
AMP	Rabbit Muscle	Activation	Decreases	-	~25
F2,6BP	Rabbit Liver	Potent Activation	Decreases significantly	-	~0.1
Citrate	Human Muscle	Inhibition	Increases	-	-

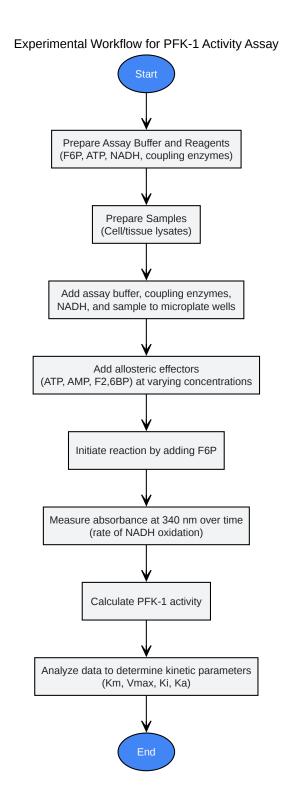
Note: Specific values for kinetic parameters are highly dependent on experimental conditions (pH, temperature, concentrations of other effectors) and the specific isoform of the enzyme.

Signaling Pathways and Experimental Workflows









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